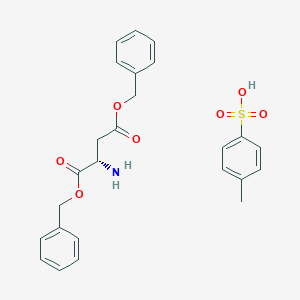

Asp(obzl)-obzl tos

Description

Structure

2D Structure

Properties

CAS No. |

2886-33-1 |

|---|---|

Molecular Formula |

C25H27NO7S |

Molecular Weight |

485.6 g/mol |

IUPAC Name |

[(2S)-1,4-dioxo-1,4-bis(phenylmethoxy)butan-2-yl]azanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |

InChI Key |

HLMUYZYLPUHSNV-NTISSMGPSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)[NH3+] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)[NH3+] |

Other CAS No. |

2886-33-1 |

Pictograms |

Irritant |

Synonyms |

2886-33-1; h-asp(obzl)-obzltosoh; H-Asp(OBzl)-OBzl.TosOH; (s)-dibenzyl2-aminosuccinate4-methylbenzenesulfonate; l-asparticaciddibenzylestertosylate; SBB058098; L-Asparticaciddibenzylesterp-toluenesulfonatesalt; H-Asp(OBzl)-OBzl.Tos; L-Asparticaciddibenzylesterp-toluenesulfonate; H-Asp(OBzl)-OBzlinvertedexclamationmarkcurrencyTosOH; L-Asparticaciddibenzylester4-toluenesulfonate; diphenylmethyl(2S)-2-aminobutane-1,4-dioate,4-methylbenzenesulfonicacid; PubChem18995; Asp(OBzl)-OBzl?TosOH; H-Asp(OBzl)-OBzlosOH; AC1MDB4E; Maybridge1_003976; H-Asp(OBzl)-OBzl.Tos-OH; 459887_ALDRICH; C25H27NO7S; SCHEMBL5396953; Jsp005508; CTK1A1883; HMS552M16; HLMUYZYLPUHSNV-NTISSMGPSA-N |

Origin of Product |

United States |

Synthetic Methodologies for H Asp Obzl Obzl.tosoh

Precursor Synthesis and Starting Material Considerations

The primary starting material for the synthesis of H-Asp(OBzl)-OBzl.TosOH is L-aspartic acid. prepchem.comprepchem.comacs.org This readily available amino acid provides the core structure and the crucial (S)-stereochemistry at the α-carbon. The other key reagents are benzyl (B1604629) alcohol, which serves as the protecting group for the two carboxylic acid functionalities, and p-toluenesulfonic acid (p-TsOH). prepchem.comacs.org

The purity of these starting materials is paramount to ensure a high yield and purity of the final product. L-aspartic acid should be finely powdered to facilitate its dissolution and reaction. thieme-connect.de Benzyl alcohol is typically used in a large excess to act as both a reagent and, in some procedures, a solvent. acs.orgresearchgate.net p-Toluenesulfonic acid is often used as its monohydrate form and acts as both the acid catalyst for the esterification and the counter-ion for the final salt formation. prepchem.compreprints.org

Esterification Strategies for Aspartic Acid Carboxyl Groups

The central transformation in the synthesis is the double esterification of the α- and β-carboxylic acid groups of aspartic acid with benzyl alcohol. Several strategies have been developed to achieve this.

Direct Benzylation of Aspartic Acid

The most common and direct method for preparing H-Asp(OBzl)-OBzl.TosOH is the Fischer-Speier esterification. researchgate.netorganic-chemistry.org This reaction involves heating a mixture of L-aspartic acid, a large excess of benzyl alcohol, and a stoichiometric amount of p-toluenesulfonic acid. prepchem.comacs.org The mechanism involves the protonation of the carboxylic acid carbonyl groups by p-TsOH, which enhances their electrophilicity and facilitates nucleophilic attack by benzyl alcohol. organic-chemistry.orgbyjus.compsiberg.com

To drive the reversible esterification reaction to completion, the water formed as a byproduct must be continuously removed from the reaction mixture. researchgate.netorganic-chemistry.org This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. prepchem.comacs.org Historically, hazardous solvents like benzene (B151609) or carbon tetrachloride were used for this purpose. researchgate.net More contemporary and safer methods employ cyclohexane (B81311) as the azeotroping solvent, which has been shown to be highly efficient without promoting racemization. acs.orgunimi.it Toluene can also be used, but it may lead to racemization due to its higher boiling point. researchgate.net

A typical procedure involves refluxing L-aspartic acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and a solvent like cyclohexane for several hours. prepchem.comacs.org After the theoretical amount of water is collected, the reaction mixture is cooled, and the product is precipitated by adding a solvent in which it is insoluble, such as diethyl ether or ethyl acetate (B1210297). prepchem.comresearchgate.netunimi.it This one-pot procedure is highly efficient, often yielding the desired product in high yields (over 90%). acs.org

| Reagent | Molar Ratio (to L-Aspartic Acid) | Function | Reference |

| L-Aspartic Acid | 1 | Starting Material | prepchem.comacs.org |

| Benzyl Alcohol | 5 - 6 | Esterifying Agent & Solvent | prepchem.comacs.org |

| p-Toluenesulfonic Acid | 1.1 - 1.2 | Catalyst & Salt Formation | acs.org |

| Cyclohexane/Benzene | - | Azeotroping Solvent | prepchem.comacs.org |

Copper(II) Complex-Mediated Regioselective Esterification

While direct benzylation is effective for producing the dibenzyl ester, other methods offer insights into controlling the esterification process. Copper(II) complexes of amino acids are well-studied intermediates. researchgate.net The formation of a copper(II) complex with aspartic acid involves the coordination of the amino group and the α-carboxyl group to the metal center, forming a stable five-membered chelate ring. researchgate.net This coordination effectively protects the α-carboxyl group from esterification, allowing for regioselective modification of the side-chain β-carboxyl group.

Although this method is primarily a precedent for the synthesis of mono-benzyl esters (specifically the β-ester), it has implications for dibenzylation. By understanding the conditions that favor complexation and selective mono-esterification, one can infer the conditions required to disrupt this selectivity for the purpose of forming the diester. For instance, strongly acidic conditions and high temperatures, as used in the direct Fischer esterification, would disrupt the copper complex, allowing both carboxyl groups to be esterified.

Boroxazolidinone Derivative Intermediate Approaches

A more sophisticated strategy for the selective protection and esterification of amino acids involves the use of boroxazolidinone intermediates. thieme-connect.de These heterocyclic compounds are formed by reacting the amino acid with a trialkylborane, such as triethylborane, in a solvent like tetrahydrofuran (B95107) (THF). thieme-connect.de The boroxazolidinone structure effectively protects both the α-amino and α-carboxyl groups.

This protection scheme allows for the selective esterification of the unprotected side-chain carboxyl group. thieme-connect.de For aspartic acid, the boroxazolidinone intermediate can be reacted with benzyl bromide in the presence of a base like dicyclohexylamine (B1670486) (DCHA) to yield the β-benzyl ester. thieme-connect.de While this specific procedure is designed for mono-esterification, it highlights an advanced protection strategy. To achieve dibenzylation using this conceptual framework, one would first form the β-benzyl ester and then, after deprotection of the boroxazolidinone, esterify the α-carboxyl group in a subsequent step. This multi-step approach offers greater control but is less direct than the one-pot Fischer esterification for the synthesis of the dibenzyl ester.

Formation of the p-Toluenesulfonate Salt

The final step in the synthesis is the formation of the p-toluenesulfonate (tosylate) salt. This is not a separate step in the direct benzylation method but is integral to the process.

Acid-Base Reaction for Amine Protonation

In the direct Fischer esterification method, p-toluenesulfonic acid serves a dual purpose. preprints.org It first acts as a catalyst for the esterification reaction. organic-chemistry.org Once the esterification is complete and the dibenzyl aspartate has been formed, the p-toluenesulfonic acid, being a strong acid, protonates the free α-amino group of the newly formed diester.

This acid-base reaction results in the formation of a stable, crystalline ammonium (B1175870) tosylate salt. researchgate.netacs.org The salt form is significantly more stable and easier to handle than the free amine (which would be an oil). The precipitation of this salt from the reaction mixture upon cooling and addition of an anti-solvent like ether or ethyl acetate is a key purification step, allowing for the isolation of the product in high purity. prepchem.comacs.orgresearchgate.net The resulting solid can be further purified by recrystallization from a suitable solvent like methanol. prepchem.com

Influence of the Tosylate Counterion on Compound Stability and Handling

The tosylate salt of L-aspartic acid dibenzyl ester is a crystalline solid, a physical characteristic that is highly advantageous for purification and handling. bachem.com Crystallization facilitates the removal of impurities from the reaction mixture, leading to a product of higher purity. Furthermore, the salt form enhances the compound's solubility characteristics in various solvents, which is beneficial for its use in subsequent synthetic steps, such as in drug formulation and the synthesis of specialty chemicals. chemimpex.com The tosylate counterion, derived from the strong acid p-toluenesulfonic acid, effectively protonates the free amino group of the dibenzyl aspartate, preventing unwanted side reactions and improving the shelf-life of this important synthetic building block. bachem.comresearchgate.net

Optimizing Reaction Conditions for Synthesis Efficiency and Purity

The efficiency and purity of the final H-Asp(OBzl)-OBzl.TosOH product are highly dependent on the careful control of several reaction parameters. The primary synthesis method is the Fischer-Speier esterification of L-aspartic acid with benzyl alcohol, catalyzed by p-toluenesulfonic acid. researchgate.net This reaction involves the in-situ formation of water, which must be removed to drive the reaction equilibrium towards the product. researchgate.net Optimization focuses on solvent selection, temperature, and reaction time to maximize yield and minimize the formation of byproducts. thieme-connect.debiocrick.com

Solvent Selection and Its Impact on Reaction Outcome

The choice of solvent is critical in the synthesis of H-Asp(OBzl)-OBzl.TosOH, primarily because of the need to azeotropically remove the water formed during the esterification. Historically, hazardous solvents such as benzene were commonly used for this purpose. researchgate.netprepchem.com However, due to toxicity and environmental concerns, safer and more efficient alternatives have been developed.

Research has shown that solvents like toluene, while effective at azeotropic removal of water, require high reflux temperatures that can lead to racemization of the chiral amino acid ester. researchgate.netacs.org To address these issues, cyclohexane has been introduced as a superior alternative. acs.org It forms a lower-boiling azeotrope with water, allowing for efficient water removal at a temperature that preserves the enantiomeric purity of the product. This updated procedure results in very high yields without the use of banned or otherwise unsuitable solvents. acs.org

The following table summarizes and compares different solvent systems used in the synthesis of H-Asp(OBzl)-OBzl.TosOH.

| Solvent | Role | Advantages | Disadvantages | Reported Yield | Reference |

| Benzene | Azeotropic water removal | Effective water removal | Highly toxic and carcinogenic | 82% (crude) | prepchem.com |

| Toluene | Azeotropic water removal | Less toxic than benzene | High boiling point can cause racemization | - | researchgate.netacs.org |

| Cyclohexane | Azeotropic water removal | Safer; lower boiling azeotrope prevents racemization | - | 94% | acs.org |

Temperature and Reaction Time Control

Precise control over temperature and reaction duration is essential for maximizing the yield and purity of H-Asp(OBzl)-OBzl.TosOH. Without rigorous control, a mixture of the desired diester, the monoester, and unreacted dicarboxylic acid can be formed, complicating purification. thieme-connect.de

The reaction is typically carried out at the reflux temperature of the chosen solvent-water azeotrope to ensure continuous removal of water. prepchem.comacs.org The reaction time must be sufficient to allow the esterification to proceed to completion. For instance, a synthesis using benzene as the solvent was refluxed for 16 hours to achieve a high yield. prepchem.com In contrast, a more optimized procedure using cyclohexane at reflux required only 6 hours, demonstrating how solvent choice can also influence reaction time. acs.org In other related peptide coupling reactions, temperature control is also critical; reactions may be initiated at low temperatures (e.g., 0°C) and then allowed to proceed at room temperature for an extended period to ensure complete conversion without side reactions. google.com

The following table presents a comparison of reaction conditions found in the literature for the synthesis of H-Asp(OBzl)-OBzl.TosOH and related compounds.

| Reactants | Solvent | Temperature | Time | Yield | Reference |

| L-aspartic acid, Benzyl alcohol, p-toluenesulfonic acid | Benzene | Reflux | 16 hours | 82% | prepchem.com |

| L-aspartic acid, Benzyl alcohol, p-toluenesulfonic acid | Cyclohexane | Reflux | 6 hours | 94% | acs.org |

| Z-GABAOH, TosOH.Glu(OBzl)-OBzl, Triethylamine (B128534), EDC.HCl | Dichloromethane | 0°C, then Room Temp. | 2 hrs, then 20 hrs | 64% | google.com |

This careful optimization of temperature and time, in conjunction with the appropriate solvent, is paramount for an efficient and high-purity synthesis of H-Asp(OBzl)-OBzl.TosOH.

Protecting Group Chemistry and Orthogonal Strategies Involving Asp Obzl Moieties

The Benzyl (B1604629) Ester as a Carboxyl Protecting Group in Aspartic Acid Derivatives

The compound H-Asp(OBzl)-OBzl.TosOH is a derivative of aspartic acid where both the side-chain (β-carboxyl) and the C-terminal (α-carboxyl) carboxylic acid groups are protected as benzyl esters. medchemexpress.eupeptide.comoakwoodchemical.com This protection strategy is widely employed in peptide synthesis to prevent the acidic protons of the carboxyl groups from interfering with the desired peptide bond formation. chemimpex.comcymitquimica.com The benzyl ester provides stability and enhances the solubility of the amino acid derivative in organic solvents. chemimpex.comchemimpex.com

Benzyl esters exhibit a robust stability profile under a range of conditions commonly encountered in peptide synthesis. They are generally stable to moderately basic conditions and nucleophiles. wiley-vch.de This stability is crucial as it allows for the selective removal of other protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group used for α-amino protection, without affecting the benzyl-protected carboxyl groups. chemimpex.comiris-biotech.de

However, the stability of benzyl esters is not absolute and can be influenced by the reaction conditions. For instance, while generally stable to the repetitive treatments with trifluoroacetic acid (TFA) used for Boc deprotection in Boc/Bzl solid-phase peptide synthesis (SPPS), some premature cleavage of the benzyl ester linkage can occur, especially with prolonged exposure or higher concentrations of TFA. csic.eschempep.com The stability of benzyl esters can be modulated by introducing substituents on the benzyl ring; electron-withdrawing groups increase stability, while electron-donating groups, like a 4-methoxy group, enhance acid lability. thieme-connect.de

Table 1: Stability of Benzyl Esters to Common Reagents in Peptide Synthesis

| Reagent/Condition | Stability of Benzyl Ester | Reference(s) |

|---|---|---|

| Piperidine (B6355638) (for Fmoc removal) | Stable | chemimpex.comfiveable.me |

| Trifluoroacetic Acid (TFA) | Generally stable, but some lability with prolonged exposure | csic.eschempep.com |

| Strong Acids (HF, TFMSA) | Cleaved | peptide.com |

| Catalytic Hydrogenolysis (Pd/C, H₂) | Cleaved | fiveable.melibretexts.org |

| Alkaline Hydrolysis (e.g., NaOH) | Cleaved | fiveable.melibretexts.org |

| Hydrazine (B178648) | Cleaved | scholaris.ca |

Catalytic hydrogenolysis is a widely used and mild method for the cleavage of benzyl esters. fiveable.melibretexts.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. unive.itjst.go.jptandfonline.com The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield the free carboxylic acid and toluene. sciforum.net

The efficiency of this process can be influenced by various factors, including the catalyst type, solvent, and the presence of other functional groups. unive.it For instance, the combination of Pd/C and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) has been reported to be a more efficient catalyst system for debenzylation than either catalyst alone. tandfonline.com It is also possible to achieve chemoselective hydrogenolysis; for example, the use of catalyst poisons like pyridine (B92270) can inhibit the cleavage of benzyl ethers while allowing for the hydrogenolysis of benzyl esters. jst.go.jporganic-chemistry.org

Strong acids are effective reagents for cleaving benzyl esters. libretexts.org While benzyl esters show some resistance to moderate concentrations of trifluoroacetic acid (TFA) used for Boc group removal, they are readily cleaved by stronger acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comuwec.edujku.atsemanticscholar.org This difference in lability forms the basis of the Boc/Bzl strategy in solid-phase peptide synthesis, where the temporary Boc group is removed by TFA, and the "permanent" benzyl-based side-chain protecting groups are removed at the end of the synthesis with a strong acid. csic.essemanticscholar.org The mechanism of acidolytic cleavage involves the protonation of the ester oxygen, followed by nucleophilic attack and cleavage of the benzyl-oxygen bond. acs.org

Benzyl esters can also be removed by nucleophilic attack. Alkaline hydrolysis, or saponification, involves treating the ester with a base like sodium hydroxide. fiveable.melibretexts.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the carbonyl carbon. libretexts.org This method, however, is not always ideal for peptide synthesis as the strong basic conditions can lead to side reactions such as racemization. wiley-vch.de

Hydrazine is another nucleophile that can be used for the cleavage of esters, including benzyl esters, through a process called hydrazinolysis. scholaris.caresearchgate.net This reaction results in the formation of a hydrazide. The reactivity of hydrazine as a nucleophile makes it an effective reagent for this transformation. researchgate.net

Deprotection Mechanisms of Benzyl Esters

Acidolytic Cleavage (e.g., TFA, HF, TFMSA)

The Tosylate Salt as an Amine Protecting Group Component

In the compound H-Asp(OBzl)-OBzl.TosOH, the tosylate (TosOH), or p-toluenesulfonic acid, forms a salt with the free α-amino group of the aspartic acid dibenzyl ester. This salt formation serves to protect the amino group and improve the stability and handling of the amino acid derivative. bachem.com Amino acid esters are often stored as their hydrochloride or tosylate salts to enhance their stability and crystallinity. bachem.com The tosylate counter-ion protonates the amino group, rendering it non-nucleophilic and thus preventing self-condensation or other unwanted side reactions during storage and prior to its use in peptide synthesis. nih.govpnas.org Before the amino acid derivative can be coupled to a growing peptide chain, the tosylate salt must be neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to liberate the free amine for the coupling reaction. peptide.com

Role of Salt Formation in Amine Protection and Solubility

In the synthesis of peptides and other complex organic molecules, the temporary and selective blocking of reactive functional groups is a fundamental requirement. For amino acid derivatives like Aspartic Acid Di-Benzyl Ester, the α-amino group is a potent nucleophile that can engage in undesirable side reactions during synthesis. The formation of a salt with a strong acid, such as p-toluenesulfonic acid (TosOH), to yield H-Asp(OBzl)-OBzl·TosOH, serves a dual purpose: protection of the amine and modification of physical properties. bachem.com

The primary role of the tosylate salt formation is the effective protection of the α-amino group. By protonating the nitrogen atom, p-toluenesulfonic acid converts the nucleophilic free amine (-NH₂) into a non-nucleophilic ammonium (B1175870) salt (-NH₃⁺). This positive charge effectively shields the lone pair of electrons on the nitrogen, preventing it from participating in reactions, such as peptide bond formation, until it is intentionally liberated. organic-chemistry.orgwiley-vch.de This method of protection is crucial for preventing self-condensation or uncontrolled polymerization. wiley-vch.de

Furthermore, the conversion of the free amino acid ester, which may be an unstable oil, into a tosylate salt often yields a more stable, crystalline solid. bachem.com This crystalline nature facilitates easier handling, purification, and storage compared to the corresponding free base. While the salt form can influence solubility, it may require specific conditions, such as heating or sonication, to fully dissolve in certain organic solvents for subsequent reactions. glpbio.com

| Property | Free Amine (H-Asp(OBzl)-OBzl) | Tosylate Salt (H-Asp(OBzl)-OBzl·TosOH) |

|---|---|---|

| Physical State | Often an oil, can be difficult to purify | Typically a stable, crystalline solid bachem.com |

| Amine Reactivity | Nucleophilic, reactive in coupling reactions | Non-nucleophilic (as -NH₃⁺), protected from reacting organic-chemistry.org |

| Stability & Handling | Less stable, can be prone to degradation | Enhanced stability, easier to handle and store accurately bachem.com |

Regeneration of the Free Amine from the Tosylate Salt

For the protected amino acid derivative to be utilized in a subsequent synthetic step, such as the formation of a peptide bond, the α-amino group must be returned to its nucleophilic free state. The regeneration of the free amine from the tosylate salt is a straightforward acid-base neutralization reaction. google.com

This is typically achieved by treating the salt with a stoichiometric amount of a non-nucleophilic organic base. A common choice for this transformation is a tertiary amine, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). researchgate.netgoogle.com The base abstracts the proton from the ammonium group (-NH₃⁺), thereby regenerating the free amine (-NH₂). The base itself becomes protonated, forming a salt with the tosylate anion (e.g., triethylammonium (B8662869) tosylate), which generally does not interfere with subsequent coupling reactions. This deprotection step is often performed in situ just prior to the addition of a coupling agent and the N-protected amino acid partner. google.com

| Reagent | Purpose | Typical Solvent | Conditions |

|---|---|---|---|

| Triethylamine (Et₃N) | Neutralizes the tosylate salt to liberate the free amine google.com | Dichloromethane (DCM), Dimethylformamide (DMF) | 0°C to room temperature google.com |

| Diisopropylethylamine (DIPEA) | Sterically hindered base used to neutralize the salt without side reactions nih.gov | Dichloromethane (DCM), Dimethylformamide (DMF) | Room temperature nih.gov |

| Sodium Carbonate (Na₂CO₃) | Inorganic base used to convert the salt to the free base during workup acs.org | Aqueous/Organic Biphasic System | Room temperature |

Orthogonal Protecting Group Strategies in Aspartic Acid Chemistry for Multi-Functionalized Molecules

The synthesis of complex, multi-functionalized molecules like peptides requires a sophisticated approach to protecting group chemistry known as an orthogonal strategy. biosynth.com An orthogonal system employs multiple classes of protecting groups within the same molecule, where each class can be removed by a specific set of chemical conditions without affecting the others. organic-chemistry.org This allows for the selective deprotection and modification of different parts of the molecule at various stages of the synthesis. biosynth.com

The compound H-Asp(OBzl)-OBzl·TosOH contains two types of protecting groups: the benzyl esters (Bzl) for the α- and side-chain carboxyl groups and the temporary tosylate salt for the α-amino group. The benzyl ester is a key protecting group in aspartic acid chemistry. It is stable to the basic conditions used to remove Fmoc groups and the mild acidic conditions used to remove Boc groups, but it can be cleaved under different, specific conditions, primarily catalytic hydrogenolysis (e.g., H₂/Pd) or treatment with strong acids like anhydrous hydrogen fluoride (HF). peptide.comgcwgandhinagar.com

This stability profile makes the Asp(OBzl) moiety a versatile component in various orthogonal schemes:

In Fmoc-based Solid Phase Peptide Synthesis (SPPS): An N-terminal Fmoc group can be repeatedly removed with a base (e.g., piperidine) to allow for peptide chain elongation, while the Asp(OBzl) side-chain protection remains completely intact. biosynth.com

In Boc-based Synthesis: The Boc/Bzl combination is considered "quasi-orthogonal". biosynth.com The N-terminal Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), which the benzyl ester is largely stable to. csic.es The benzyl group is then removed later with a much stronger acid, allowing for differential deprotection. peptide.comcsic.es

For Multi-functionalization: The aspartic acid side-chain benzyl ester can serve as a precursor that can be converted into various other functional groups, such as amides or hydrazides, enabling the synthesis of branched or cyclic peptides. thieme-connect.com

The ability to selectively remove one group while others persist is the foundation of creating complex molecular architectures.

| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions | Orthogonal To |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc |  | Base (e.g., 20% Piperidine in DMF) biosynth.com | Boc, Bzl, tBu |

| tert-Butoxycarbonyl | Boc |  | Moderate Acid (e.g., TFA) csic.es | Fmoc, Bzl (under mild acid) |

| Benzyl | Bzl |  | Catalytic Hydrogenolysis (H₂/Pd) or Strong Acid (HF) gcwgandhinagar.com | Fmoc, Boc (under mild base/acid) |

| tert-Butyl | tBu |  | Strong Acid (e.g., TFA) biosynth.com | Fmoc, Allyl |

Applications of H Asp Obzl Obzl.tosoh in Peptide Synthesis

Utilization as a Key Building Block in Peptide Chain Elongation

H-Asp(OBzl)-OBzl.TosOH is a derivative of aspartic acid where the reactive side-chain carboxyl group and the C-terminal carboxyl group are masked by benzyl (B1604629) (Bzl) esters. medchemexpress.eupeptide.comoup.com The amino group is protonated and forms a salt with p-toluenesulfonic acid (TosOH). This arrangement makes it an ideal building block in peptide synthesis, primarily in solution-phase strategies. google.comgoogle.com The tosylate salt form facilitates handling and purification of the amino acid derivative.

In a typical peptide elongation cycle, the N-terminal protecting group of a growing peptide chain is removed, and the resulting free amine is coupled with the carboxyl group of the incoming amino acid. When H-Asp(OBzl)-OBzl.TosOH is the incoming unit, its carboxyl group is activated to facilitate the formation of a new peptide bond. The benzyl protecting groups on the side chain and C-terminus are stable under the conditions of peptide coupling and can be removed at a later stage, typically through hydrogenolysis. google.com This strategy prevents unwanted side reactions involving the aspartic acid side chain.

Liquid-Phase Peptide Synthesis (LPPS) Methodologies

Liquid-phase peptide synthesis (LPPS) offers a classical and versatile approach for constructing peptides, and H-Asp(OBzl)-OBzl.TosOH is well-suited for these methods.

Direct coupling involves the activation of the carboxylic acid of one amino acid to react with the amino group of another in a single step.

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used coupling reagents in peptide synthesis. creative-proteomics.comjpt.cominterchim.fr These reagents activate the carboxyl group of an N-protected amino acid, such as a Boc- or Z-protected amino acid, to form a highly reactive O-acylisourea intermediate. creative-proteomics.cominterchim.fr This intermediate then readily reacts with the free amino group of a C-terminally protected amino acid or peptide, like that provided by H-Asp(OBzl)-OBzl.TosOH after neutralization of the tosylate salt, to form the peptide bond.

The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is common in carbodiimide-mediated couplings to suppress side reactions and minimize the risk of racemization. peptide.comnih.gov EDC is particularly advantageous in some solution-phase syntheses due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. enamine.net DCC, being insoluble in many organic solvents, is also useful as its byproduct, dicyclohexylurea, can be easily removed by filtration. peptide.com

| Coupling Reagent | Key Characteristics | Byproduct Solubility |

| DCC | Hydrophobic, effective in organic solvents. | Insoluble in most organic solvents. peptide.com |

| EDC | Water-soluble, suitable for aqueous and organic media. creative-proteomics.comenamine.net | Water-soluble. enamine.net |

The active ester method involves converting the carboxylic acid of the incoming amino acid into a more reactive form, an "active ester," prior to its reaction with the amino component. rsc.orgsci-hub.se This two-step approach can help in minimizing side reactions. While direct use of H-Asp(OBzl)-OBzl.TosOH is as the amino component, the principles of active ester chemistry are central to the coupling reactions it participates in. For instance, an N-protected amino acid can be pre-activated as an N-hydroxysuccinimide (NHS) ester or a p-nitrophenyl (ONp) ester, which then reacts with the deprotonated amino group of H-Asp(OBzl)-OBzl.TosOH.

The mixed anhydride (B1165640) method is another powerful technique for peptide bond formation, valued for its speed and the generation of high-purity peptides. nih.govhighfine.com In this approach, the N-protected amino acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine to form a mixed carboxylic-carbonic anhydride. cdnsciencepub.comcdnsciencepub.com This highly activated intermediate then reacts with the amino component. The choice of solvent and base is critical to minimize side reactions like urethane (B1682113) formation and racemization. cdnsciencepub.comcdnsciencepub.com

| Method | Activating Agent Example | Key Advantages |

| Active Ester | N-hydroxysuccinimide (NHS) | Controlled reactivity, can suppress racemization. rsc.org |

| Mixed Anhydride | Isobutyl chloroformate | Fast reaction, good yields, cost-effective for large scale. highfine.com |

For the synthesis of larger peptides, a fragment condensation strategy is often employed. This involves the coupling of pre-synthesized peptide fragments rather than single amino acids. This approach can be more efficient and can help to overcome solubility issues encountered with long, fully protected peptides. oup.com In this context, a dipeptide or tripeptide containing the H-Asp(OBzl)-OBzl residue can be synthesized and then used as a building block for further elongation. For example, a protected dipeptide fragment can be deprotected at its N-terminus and then coupled with another peptide fragment that has been activated at its C-terminus. The mixed anhydride and carbodiimide (B86325) methods are also applicable for fragment condensation. google.comgoogle.com

Direct Coupling Strategies

Carbodiimide-Mediated Couplings (e.g., DCC, EDC)

Maintenance of Stereochemical Purity During Peptide Bond Formation

A paramount concern in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. Racemization, the loss of stereochemical purity, can occur at the α-carbon of the activated amino acid residue, particularly during the coupling step.

The risk of racemization is influenced by several factors, including the nature of the activating group, the solvent, the base used, and the reaction temperature. cdnsciencepub.com Carbodiimide-mediated couplings, for instance, can be prone to racemization, which is why the addition of racemization-suppressing agents like HOBt is crucial. jpt.compeptide.com The HOBt ester intermediate formed is less susceptible to racemization. peptide.com

Impact on Solubility of Protected Peptide Intermediates

A significant hurdle in solution-phase and solid-phase peptide synthesis is the poor solubility of protected peptide intermediates, particularly as the peptide chain elongates. This insolubility can impede coupling reactions and complicate purification processes. The selection of appropriate protecting groups and counter-ions can mitigate these solubility issues.

Furthermore, the counter-ion associated with the peptide salt plays a crucial role in its physicochemical properties, including solubility. genscript.com.cnnih.gov The tosylate (TosOH or p-toluenesulfonate) counter-ion in H-Asp(OBzl)-OBzl.TosOH is a large, organic anion. The interaction between ions and a peptide can influence its solubility and aggregation behavior. mdpi.com The choice of counter-ion can be a critical factor in optimizing peptide formulations for specific applications. google.comresearchgate.net While trifluoroacetate (B77799) (TFA) is a common counter-ion resulting from standard purification protocols, it can sometimes negatively affect the peptide's properties. genscript.com.cnnih.gov Tosylate provides an alternative that can modify the solubility profile of the peptide intermediate. The use of amino acid 4-sulfobenzyl esters, a related sulfonic acid-based protecting group, has been shown to significantly increase the hydrophilicity and solubility of protected intermediates. researchgate.net

| Factor Influencing Solubility | Role of H-Asp(OBzl)-OBzl.TosOH Components | Research Finding |

| Protecting Groups | The benzyl (Bzl) esters increase hydrophobicity, potentially improving solubility in organic synthesis solvents. acs.org | Benzyl ester groups can enhance substrate affinity and broaden the substrate specificity in chemoenzymatic peptide synthesis. acs.org Protecting side chains of asparagine and glutamine can improve the solubility of their derivatives. ug.edu.pl |

| Peptide Aggregation | The bulky benzyl groups can disrupt intermolecular hydrogen bonds that cause aggregation. peptide.com | Backbone-protecting groups can effectively disrupt aggregation by preventing hydrogen bonding. peptide.com |

| Counter-ion | The tosylate (TosOH) counter-ion influences the overall salt properties, affecting solubility. nih.govgoogle.com | Ions can be classified as kosmotropic (stabilizing) or chaotropic (destabilizing), with anions generally having a more substantial effect on peptide solubility and structure than cations. nih.gov |

Prevention of Side Reactions During Peptide Synthesis (e.g., aspartimide formation)

Aspartimide formation is a notorious side reaction in peptide synthesis, particularly during Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.de It occurs when the nitrogen atom of the peptide bond following an aspartic acid residue attacks the side-chain carboxyl group, forming a cyclic succinimide (B58015) intermediate. This intermediate can then reopen to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, as well as their respective D-isomers through epimerization, leading to a complex mixture of by-products that are difficult to separate. iris-biotech.deiris-biotech.de

The propensity for aspartimide formation is highly dependent on the sequence, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being particularly susceptible. peptide.com The reaction is catalyzed by both acid and base, making it a problem during both the basic Fmoc-deprotection steps and the final acidic cleavage from the resin. peptide.com

The primary strategy to mitigate this side reaction is the use of sterically hindering protecting groups on the β-carboxyl group of the aspartic acid. These bulky groups physically block the nucleophilic attack from the backbone amide nitrogen. The benzyl ester (OBzl) used in H-Asp(OBzl)-OBzl.TosOH offers a degree of steric hindrance. However, research has shown that while benzyl esters provide more protection than simple methyl or ethyl esters, they are less effective than more sterically bulky groups. nih.gov For instance, studies comparing the benzyl ester of aspartic acid with the cyclohexyl (cHx) ester found that the cyclohexyl ester led to significantly less aspartimide formation under both acidic and basic conditions. nih.gov In one study, a tetrapeptide protected with a cyclohexyl ester showed a 170-fold reduction in imide formation compared to the benzyl-protected equivalent during treatment with a tertiary amine base. nih.gov

To further enhance protection, more sterically demanding protecting groups have been developed. These include tertiary alkyl esters like the 3-methylpent-3-yl (Mpe) and other trialkylcarbinol-based groups, which have demonstrated superior performance in suppressing aspartimide formation compared to the standard tert-butyl (tBu) or benzyl (Bzl) esters. biotage.comnih.govnih.gov The key is a combination of bulk and flexibility in the protecting group to effectively shield the side-chain carboxyl group. biotage.com

| Protecting Group Strategy | Mechanism of Prevention | Effectiveness |

| Steric Hindrance (Side-Chain) | Bulky ester groups on the Asp β-carboxyl shield it from nucleophilic attack by the backbone amide nitrogen. iris-biotech.debiotage.com | Benzyl (Bzl) ester provides moderate protection. nih.gov Cyclohexyl (cHx) ester is significantly more effective than Bzl ester. nih.gov Bulky trialkylcarbinol esters (e.g., Mpe, OEpe) offer almost complete suppression of aspartimide formation. nih.goviris-biotech.de |

| Backbone Protection | A protecting group (e.g., Dmb, Hmb) on the amide nitrogen of the residue preceding Asp prevents cyclization. peptide.comnih.gov | This method can completely suppress aspartimide formation. nih.gov |

| Modified Deprotection Conditions | Using weaker bases (e.g., piperazine) or adding HOBt to the piperidine (B6355638) deprotection solution can reduce the rate of aspartimide formation. biotage.com | These methods can reduce but not eliminate the side reaction. biotage.com |

Applications of H Asp Obzl Obzl.tosoh in the Synthesis of Non Peptide Complex Molecules

Integration into Prodrug Design and Synthesis

H-Asp(OBzl)-OBzl.TosOH, a derivative of aspartic acid, serves as a valuable building block in the design and synthesis of prodrugs. Prodrugs are inactive or less active precursors of a pharmacologically active drug, which are converted into the active form within the body through enzymatic or chemical processes. The use of amino acid scaffolds like H-Asp(OBzl)-OBzl.TosOH can enhance the solubility, stability, and targeted delivery of parent drugs.

One of the significant applications of H-Asp(OBzl)-OBzl.TosOH is its use as an amino acid scaffold in the construction of prodrugs for potent anticancer agents like SN-38. mdpi.com SN-38, the active metabolite of irinotecan, exhibits high cytotoxicity against a range of tumor cells but has limited clinical use due to its poor solubility and stability.

To address these limitations, researchers have synthesized SN-38 prodrugs by conjugating an amino acid or dipeptide to the 10-hydroxyl group of SN-38 via a carbamate (B1207046) linker. mdpi.com In this context, H-Asp(OBzl)-OBzl.TosOH is a key starting material. The synthesis involves converting the amino acid benzyl (B1604629) ester to its corresponding isocyanate, which then reacts with SN-38. mdpi.com The resulting conjugate masks the hydroxyl group of SN-38, often leading to improved solubility and stability.

These prodrugs are designed to be stable under acidic conditions but are rapidly converted to the active SN-38 in the physiological conditions of pH 7.4 or in human plasma. mdpi.com This pH-dependent and plasma-mediated conversion is a critical feature of the prodrug design, aiming for targeted drug release in the body. Studies have shown that such prodrugs can exhibit significant antitumor activity. mdpi.com

Table 1: Synthesis and Properties of an SN-38 Prodrug using H-Asp(OBzl)-OBzl.TosOH

| Step | Reactants | Product | Key Outcome |

| 1 | H-l-Asp(OBzl)-OBzl•TosOH, bis(trichloromethyl) carbonate | Corresponding isocyanate | Formation of the reactive intermediate for coupling. mdpi.com |

| 2 | Isocyanate, SN-38 | Coupled compound (prodrug precursor) | Conjugation of the amino acid scaffold to the drug. mdpi.com |

| 3 | Coupled compound | Final prodrug (after deprotection) | Creation of a more soluble and stable form of SN-38. mdpi.com |

| 4 | Final prodrug in pH 7.4 buffer or human plasma | SN-38 | Release of the active drug under physiological conditions. mdpi.com |

The Asp(OBzl) moiety, derived from H-Asp(OBzl)-OBzl.TosOH, is also integral to the design of biocleavable linkers in prodrugs. nih.gov These linkers are designed to be stable in systemic circulation but are cleaved at the target site to release the active drug. otago.ac.nz The design of such linkers is a key aspect of prodrug and antibody-drug conjugate (ADC) strategies, aiming to improve therapeutic efficacy and reduce off-target toxicity. otago.ac.nz

Biocleavable linkers can be engineered to respond to specific triggers present in the tumor microenvironment, such as changes in pH or the presence of certain enzymes. otago.ac.nzmdpi.com The incorporation of amino acid derivatives like Asp(OBzl) can influence the linker's stability and cleavage kinetics. For instance, linkers can be designed to undergo self-immolation, a process where the linker fragments after an initial cleavage event, ensuring the clean release of the unmodified parent drug. otago.ac.nz The properties of the amino acid, including its steric and electronic characteristics, can be fine-tuned to achieve the desired release profile. nih.gov

Role as a Amino Acid Scaffold in Prodrug Construction (e.g., SN-38 prodrugs)

Use as a Chiral Auxiliary or Precursor in Asymmetric Synthesis

H-Asp(OBzl)-OBzl.TosOH is a chiral molecule, meaning it exists in a specific three-dimensional form that is non-superimposable on its mirror image. peptide.comsigmaaldrich.com This inherent chirality makes it a valuable tool in asymmetric synthesis, a field of chemistry focused on the selective synthesis of one enantiomer of a chiral molecule over the other. nih.govddugu.ac.in The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. ddugu.ac.in

As a chiral auxiliary , H-Asp(OBzl)-OBzl.TosOH can be temporarily incorporated into an achiral substrate to direct a chemical reaction to produce a chiral product with a high degree of stereoselectivity. nih.govresearchgate.net The auxiliary imparts its chirality to the substrate, influencing the direction of attack of a reagent to favor the formation of one diastereomer over the other. uvic.ca After the desired stereocenter has been created, the chiral auxiliary is removed and can often be recovered for reuse. researchgate.net

Alternatively, H-Asp(OBzl)-OBzl.TosOH can serve as a chiral precursor or a component of the "chiral pool." The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and carbohydrates, that can be used as starting materials for the synthesis of more complex chiral molecules. uvic.ca By starting with a molecule that already possesses the correct stereochemistry at one or more centers, chemists can build upon this existing chirality to construct the target molecule, often through a series of stereocontrolled reactions.

Table 2: Applications in Asymmetric Synthesis

| Application | Description |

| Chiral Auxiliary | Temporarily attached to a non-chiral molecule to guide the formation of a specific stereoisomer. nih.govresearchgate.net |

| Chiral Precursor | Used as a starting material that already contains the desired chirality, which is then elaborated into a more complex molecule. uvic.ca |

Derivatization for Functional Materials or Chemical Probes

The functional groups present in H-Asp(OBzl)-OBzl.TosOH, namely the amino group and the carboxylic acid esters, provide handles for further chemical modification or derivatization. This allows for its incorporation into a variety of functional materials or its use in the development of chemical probes.

For instance, the amino group can be readily acylated or alkylated, while the benzyl esters can be selectively cleaved to reveal the carboxylic acids. These carboxylic acids can then be coupled to other molecules of interest, such as fluorescent dyes, biotin (B1667282) tags, or solid supports. Such derivatizations are fundamental in creating chemical probes to study biological processes or in developing novel materials with specific properties. While direct examples of H-Asp(OBzl)-OBzl.TosOH in these specific applications are not extensively detailed in the provided search results, the principles of amino acid chemistry suggest its potential in these areas.

Advanced Research Perspectives and Methodological Enhancements

Mechanistic Investigations of Synthetic Transformations Involving H-Asp(OBzl)-OBzl.TosOH

A thorough understanding of the reaction mechanisms underlying the use of H-Asp(OBzl)-OBzl.TosOH is paramount for optimizing synthetic protocols and minimizing side reactions. In peptide synthesis, a significant challenge is the formation of aspartimide, a cyclic byproduct that can arise from the protected aspartic acid residue. iris-biotech.denih.gov This side reaction is catalyzed by both acids and bases and is highly dependent on the peptide sequence, occurring more frequently when the aspartic acid is followed by amino acids like glycine, asparagine, or glutamine. iris-biotech.de The mechanism involves the nucleophilic attack of the peptide bond's nitrogen on the side-chain ester of the aspartate, leading to the formation of a succinimide (B58015) ring. biotage.com This can subsequently lead to racemization and the formation of β-peptides upon hydrolysis. iris-biotech.de

Another potential side reaction during peptide synthesis is the formation of diketopiperazines. This occurs when the deprotected amino group of a dipeptide attached to a resin attacks the ester linkage, cleaving the peptide from the support. iris-biotech.de The use of benzyl (B1604629) esters, as in H-Asp(OBzl)-OBzl.TosOH, can sometimes lead to premature cleavage from the resin support, with the resulting ester undergoing cyclization to form a ketopiperazine. bibliomed.org

Table 1: Common Side Reactions in Peptide Synthesis Involving Protected Aspartic Acid

| Side Reaction | Description | Contributing Factors | Mitigation Strategies |

| Aspartimide Formation | Intramolecular cyclization of the aspartyl residue to form a succinimide ring. iris-biotech.debiotage.com | Acid or base catalysis, specific peptide sequences (e.g., Asp-Gly). iris-biotech.denih.gov | Use of bulky side-chain protecting groups, optimized deprotection conditions. iris-biotech.debiotage.com |

| Diketopiperazine Formation | Cyclization of a resin-bound dipeptide, leading to cleavage from the support. iris-biotech.de | Alkaline conditions for Fmoc deprotection, C-terminal proline residues. iris-biotech.de | Use of dipeptide building blocks, alternative deprotection reagents. iris-biotech.de |

| Premature Cleavage | Cleavage of the peptide chain from the resin support. | Presence of benzyl esters, which can be labile under certain conditions. bibliomed.org | Careful selection of resin and cleavage conditions. |

| Racemization | Loss of stereochemical integrity at the α-carbon of the amino acid. | Can occur during aspartimide formation and other side reactions. iris-biotech.debibliomed.org | Use of appropriate coupling reagents and conditions to minimize exposure to harsh conditions. |

Development of Novel Catalytic Systems for Efficient Synthesis and Deprotection

The efficiency of both the synthesis and deprotection of benzyl-protected amino acids like H-Asp(OBzl)-OBzl.TosOH is a key focus of ongoing research. Catalytic hydrogenation is a common and sustainable method for removing benzyl protecting groups. acs.org However, the strong coordination of the resulting amine product to the palladium catalyst can lead to catalyst poisoning and reduced activity, often necessitating high pressures or temperatures. acs.org

To address this, researchers are exploring novel catalytic systems. One promising approach involves the combined use of a palladium catalyst with a solid acid co-catalyst, such as niobic acid on carbon (Nb2O5/C). acs.org This mixed catalyst system has been shown to significantly facilitate the deprotection of N-benzyl and O-benzyl groups under a hydrogen atmosphere at much shorter reaction times compared to using the palladium catalyst alone. acs.org The solid acid is thought to prevent catalyst poisoning by forming amine salts, and its heterogeneous nature allows for easy removal by filtration. acs.org

Other strategies for improving deprotection include the use of alternative hydrogen sources and catalyst supports. For instance, in situ generation of molecular hydrogen from triethylsilane and palladium on charcoal allows for rapid and efficient deprotection under mild, neutral conditions. organic-chemistry.org Furthermore, nickel-catalyzed cross-coupling has been investigated as a homogeneous deprotection method for benzyl ethers, offering an alternative when heterogeneous catalysis is not suitable. acs.org

Computational Chemistry Approaches to Understand Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for gaining deeper insights into the reactivity and selectivity of protected amino acids. acs.orgetsu.edu Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways and transition states, helping to elucidate the mechanisms of both desired transformations and unwanted side reactions.

In the context of palladium-catalyzed reactions involving mono-N-protected amino acid (MPAA) ligands, computational studies have explored the influence of the protecting group, the amino acid side chain, and the substrate on the reaction mechanism. acs.org These studies have revealed that the electron-withdrawing ability of the protecting group and the presence of stabilizing non-covalent interactions can significantly impact the ease of N-H bond cleavage, a key step in many catalytic cycles. acs.org

Molecular modeling can also be used to predict the binding affinities and enantioselectivity of receptors for protected amino acids. researchgate.net Force-field calculations and free-energy perturbation methods have been successfully employed to model the interaction between macrocyclic receptors and N-protected amino acids, providing results that show excellent qualitative agreement with experimental data. researchgate.net Such computational screening can significantly accelerate the discovery of new and effective chiral recognition systems. researchgate.net Furthermore, computational studies on the self-assembly of Fmoc-protected amino acids have provided insights into how side-chain sterics influence the formation of different nanostructures. rsc.org

Green Chemistry Principles in the Synthesis and Application of H-Asp(OBzl)-OBzl.TosOH

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. bachem.comnih.gov A major focus is on minimizing waste, which often constitutes 80-90% of the total mass in traditional peptide synthesis due to the extensive use of solvents for washing and purification. advancedchemtech.com

Key strategies for greener peptide synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org The use of protecting groups, while often necessary, inherently lowers atom economy. acs.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water-based systems or greener ethers. advancedchemtech.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. acs.org The development of reusable heterogeneous catalysts is a key aspect of this approach. acs.org

Reducing Derivatives: Minimizing the use of protecting groups and other temporary modifications to simplify synthetic processes and reduce waste. acs.orgrsc.org The use of enzymes, which can react specifically at one site of a molecule, offers a promising way to avoid the need for protecting groups. acs.org

Continuous Flow Synthesis: Moving from traditional batch processes to continuous flow systems can reduce the consumption of excess reagents and solvents and allow for more precise control over reaction conditions. advancedchemtech.com

In the context of H-Asp(OBzl)-OBzl.TosOH, green chemistry principles are relevant to both its synthesis and deprotection. The development of efficient and reusable catalysts for deprotection, as discussed in section 6.2, is a prime example of a green chemistry approach. acs.org

Emerging Applications and Future Research Directions in Protected Amino Acid Chemistry

The field of protected amino acid chemistry is continually evolving, with new applications and research directions emerging. While H-Asp(OBzl)-OBzl.TosOH is a well-established building block, ongoing research seeks to expand its utility and develop novel protected amino acids with improved properties.

One area of active research is the development of new protecting groups for aspartic acid that can more effectively prevent aspartimide formation. nih.gov Bulky trialkylmethyl ester protecting groups, for instance, have shown great promise in minimizing this problematic side reaction. nih.gov

The conjugation of amino acids to natural compounds is another exciting area of research. mdpi.com By attaching amino acids, it is possible to enhance the pharmacokinetic properties, such as absorption and distribution, and reduce the toxicity of natural products. mdpi.com

Future research will likely focus on:

The development of even more efficient and selective catalytic systems for both the introduction and removal of protecting groups.

The design of novel protecting groups that offer enhanced stability and orthogonality, allowing for the synthesis of increasingly complex peptides and other molecules.

The expansion of the applications of protected amino acids beyond traditional peptide synthesis into areas such as materials science and drug delivery. rsc.orgmdpi.com

The continued integration of green chemistry principles to make the synthesis and use of protected amino acids more sustainable. nih.govadvancedchemtech.com

The use of advanced analytical techniques and computational modeling to gain a more profound understanding of the behavior of protected amino acids in chemical reactions. researchgate.netmdpi.com

Q & A

Q. What is the structural and functional significance of H-Asp(OBzl)-OBzl.TosOH in peptide synthesis?

H-Asp(OBzl)-OBzl.TosOH is a protected derivative of L-aspartic acid, where the α-amino group is shielded by a p-toluenesulfonate (TosOH) group, and both carboxyl groups are protected by benzyl (Bzl) esters. This protection prevents undesired side reactions (e.g., racemization or premature activation) during solid-phase peptide synthesis. The TosOH counterion stabilizes the ammonium salt, enhancing solubility in organic solvents while maintaining reactivity for coupling .

Q. What analytical methods are standard for verifying the purity and identity of H-Asp(OBzl)-OBzl.TosOH?

Purity (≥97%) is typically confirmed via HPLC (retention time comparison), titration (acid-base equivalence), and total nitrogen analysis (combustion method). Identity is validated using specific rotation ([α]D = +9°, CHCl₃) and melting point (159°C). Researchers should cross-reference these metrics against literature values and ensure calibration with certified reference materials .

Q. How should H-Asp(OBzl)-OBzl.TosOH be stored and handled to ensure stability in laboratory settings?

Store in airtight containers at 2–8°C, protected from light and moisture. Conduct periodic purity checks via TLC or HPLC to detect hydrolysis of benzyl esters. Handle under inert gas (e.g., N₂) during synthesis to prevent oxidation. Document lot-specific stability data to account for batch variability .

Q. What are the critical parameters for successful coupling reactions using H-Asp(OBzl)-OBzl.TosOH in peptide chains?

Optimize activation reagents (e.g., HOBt/DCC), solvent polarity (e.g., DMF or DCM), and reaction time (typically 1–2 hours). Monitor coupling efficiency via Kaiser test or HPLC. Incomplete coupling may require iterative deprotection-activation cycles .

Advanced Research Questions

Q. How can deprotection conditions be optimized to minimize side reactions in H-Asp(OBzl)-OBzl.TosOH-based syntheses?

Benzyl esters are cleaved via hydrogenolysis (H₂/Pd-C) or acidolysis (HBr/AcOH). For acid-sensitive peptides, use low-temperature (0–4°C) and short exposure times (<30 min) to reduce aspartimide formation. Validate deprotection completeness via LC-MS and adjust scavengers (e.g., thioanisole) to suppress carbocation side products .

Q. What advanced spectroscopic techniques resolve ambiguities in the stereochemical integrity of H-Asp(OBzl)-OBzl.TosOH during synthesis?

Circular Dichroism (CD) can detect backbone conformation changes, while NMR (¹H/¹³C) identifies racemization at the α-carbon. For high-throughput studies, polarimetric monitoring of [α]D during synthesis ensures chiral fidelity. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can discrepancies in reported melting points (e.g., 159°C vs. broader ranges) for H-Asp(OBzl)-OBzl.TosOH be reconciled?

Melting point variability often arises from polymorphism or solvent inclusion . Use differential scanning calorimetry (DSC) to characterize thermal behavior. Recrystallize from anhydrous CHCl₃/EtOAc mixtures and compare results with literature under standardized heating rates (1–2°C/min) .

Q. What computational modeling approaches predict the reactivity of H-Asp(OBzl)-OBzl.TosOH in non-standard solvents?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model solvation effects and transition states in alternative solvents like THF or acetonitrile. Pair with experimental validation using kinetic studies (e.g., monitoring coupling rates via IR spectroscopy) .

Methodological Recommendations

- Synthesis Optimization : Use orthogonal protection strategies (e.g., Fmoc for amines) to simplify deprotection .

- Data Reporting : Follow Beilstein Journal guidelines: report ≤5 compounds in the main text, with extended datasets in supplementary materials .

- Contradiction Resolution : Replicate conflicting studies under identical conditions (solvent, temperature, equipment) and publish errata if systematic errors are identified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.